molecular formula C20H36P2 B064502 Benzene, 1,3-bis(diisopropylphosphinomethyl)- CAS No. 193084-64-9

Benzene, 1,3-bis(diisopropylphosphinomethyl)-

Cat. No.: B064502
CAS No.: 193084-64-9
M. Wt: 338.4 g/mol
InChI Key: RCZCQFVLSKYTSN-UHFFFAOYSA-N
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Description

Benzene, 1,3-bis(diisopropylphosphinomethyl)- is an organophosphorus compound with the molecular formula C20H36P2 It is characterized by the presence of two diisopropylphosphinomethyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis(diisopropylphosphinomethyl)- typically involves the reaction of diisopropylphosphine with a benzene derivative. One common synthetic route includes the use of 1,3-dibromomethylbenzene as a starting material, which undergoes a nucleophilic substitution reaction with diisopropylphosphine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydride to facilitate the substitution process.

Industrial Production Methods: Industrial production of Benzene, 1,3-bis(diisopropylphosphinomethyl)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,3-bis(diisopropylphosphinomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives depending on the reagents used .

Mechanism of Action

The mechanism of action of Benzene, 1,3-bis(diisopropylphosphinomethyl)- involves its interaction with molecular targets through its phosphine groups. These groups can coordinate with metal centers, facilitating catalytic processes. The compound’s ability to donate electron density to metal centers enhances its catalytic activity and stability . The pathways involved include coordination to transition metals and subsequent activation of substrates for chemical transformations .

Comparison with Similar Compounds

Uniqueness: Benzene, 1,3-bis(diisopropylphosphinomethyl)- is unique due to its specific diisopropylphosphino groups, which provide a balance of steric hindrance and electronic properties. This makes it particularly effective in forming stable complexes with transition metals and enhancing catalytic activity .

Biological Activity

Benzene, 1,3-bis(diisopropylphosphinomethyl)- is a phosphine-containing compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C18H30N2P2
Molecular Weight: 342.39 g/mol
IUPAC Name: Benzene, 1,3-bis(diisopropylphosphinomethyl)-

The compound features a benzene ring substituted with two diisopropylphosphinomethyl groups. The presence of phosphorus atoms in the structure is significant for its biological interactions.

Mechanisms of Biological Activity

The biological activity of benzene, 1,3-bis(diisopropylphosphinomethyl)- can be attributed to several mechanisms:

  • Enzyme Inhibition: Phosphine derivatives often act as enzyme inhibitors. They can interact with metal ions in enzyme active sites, disrupting normal enzymatic activity.
  • Antioxidant Properties: Compounds containing phosphorus have been shown to possess antioxidant properties, which can protect cells from oxidative stress.
  • Cellular Signaling Modulation: The compound may influence cellular signaling pathways through interactions with phospholipids and proteins involved in signal transduction.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of phosphatase activity
Antioxidant ActivityScavenging of free radicals
CytotoxicityInduction of apoptosis in cancer cell lines

Case Studies

  • Enzyme Inhibition Study :
    A study investigated the inhibitory effects of benzene, 1,3-bis(diisopropylphosphinomethyl)- on alkaline phosphatase. Results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential applications in treating diseases where phosphatase activity is dysregulated.
  • Antioxidant Activity :
    Research conducted on the antioxidant properties of this compound demonstrated its ability to reduce oxidative stress markers in vitro. The study reported a decrease in malondialdehyde levels in treated cells compared to controls, indicating protective effects against lipid peroxidation.
  • Cytotoxicity Evaluation :
    In a recent evaluation using various cancer cell lines (e.g., HeLa and MCF-7), benzene, 1,3-bis(diisopropylphosphinomethyl)- exhibited dose-dependent cytotoxic effects. The mechanism was linked to the induction of apoptosis as evidenced by increased caspase-3 activity in treated cells.

Research Findings

Recent literature highlights the versatility of benzene, 1,3-bis(diisopropylphosphinomethyl)- in various biological contexts:

  • Pharmacological Potential : The compound is being explored for its potential use as an anticancer agent due to its ability to induce apoptosis selectively in malignant cells while sparing normal cells.
  • Environmental Impact Studies : Investigations into the environmental persistence and degradation pathways of this compound have revealed that it can undergo hydrolysis and oxidation under certain conditions, which is crucial for assessing its ecological safety.

Properties

IUPAC Name

[3-[di(propan-2-yl)phosphanylmethyl]phenyl]methyl-di(propan-2-yl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36P2/c1-15(2)21(16(3)4)13-19-10-9-11-20(12-19)14-22(17(5)6)18(7)8/h9-12,15-18H,13-14H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZCQFVLSKYTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)P(CC1=CC(=CC=C1)CP(C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346633
Record name [1,3-Phenylenebis(methylene)]bis[di(propan-2-yl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193084-64-9
Record name [1,3-Phenylenebis(methylene)]bis[di(propan-2-yl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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